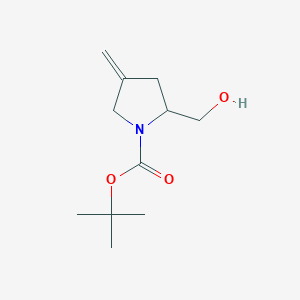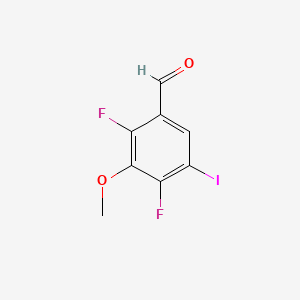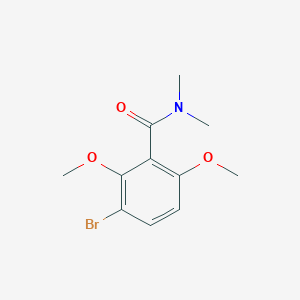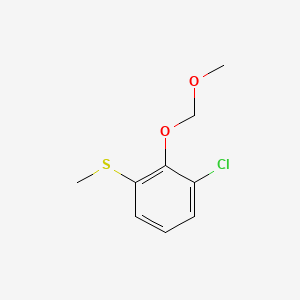
O-Isobutyrylacetoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Isobutyrylacetoxime, also known as acetoxime isobutyrate, is a chemical compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol It is an oxime derivative, which means it contains a functional group characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Isobutyrylacetoxime can be synthesized through the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature. Glycine can be used as a catalyst to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help achieve higher yields and purity. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
O-Isobutyrylacetoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Various oxime derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Isobutyrylacetoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Oxime derivatives are known for their potential use as antidotes for organophosphate poisoning.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of O-Isobutyrylacetoxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
HI-6: A potent oxime reactivator.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: An oxime with similar reactivating properties.
Uniqueness
O-Isobutyrylacetoxime is unique due to its specific structural features and reactivity Its ability to form various derivatives through substitution reactions makes it a versatile compound in synthetic chemistry
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(propan-2-ylideneamino) 2-methylpropanoate |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(9)10-8-6(3)4/h5H,1-4H3 |
Clave InChI |
DQAQFLQBOQDUCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)ON=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)


![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
